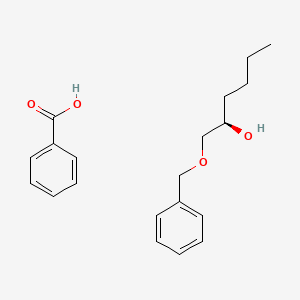

benzoic acid;(2R)-1-phenylmethoxyhexan-2-ol

Description

Properties

CAS No. |

634179-26-3 |

|---|---|

Molecular Formula |

C20H26O4 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

benzoic acid;(2R)-1-phenylmethoxyhexan-2-ol |

InChI |

InChI=1S/C13H20O2.C7H6O2/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12;8-7(9)6-4-2-1-3-5-6/h4-8,13-14H,2-3,9-11H2,1H3;1-5H,(H,8,9)/t13-;/m1./s1 |

InChI Key |

NBOJKFAEIDTBQG-BTQNPOSSSA-N |

Isomeric SMILES |

CCCC[C@H](COCC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CCCCC(COCC1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Methylbenzene

One of the foundational methods for synthesizing benzoic acid involves the oxidation of methylbenzene (toluene) using potassium permanganate in an alkaline medium. This method is crucial for generating benzoic acid as a precursor.

- Step 1: Methylbenzene is oxidized using potassium permanganate (KMnO₄) in an alkaline solution (typically sodium hydroxide or potassium hydroxide) at elevated temperatures.

$$

\text{C}7\text{H}8 + \text{KMnO}4 \rightarrow \text{C}7\text{H}5\text{O}2^{-} + \text{MnO}_2

$$

Step 2: The resulting carboxylate ion is then acidified using dilute hydrochloric acid to yield benzoic acid.

$$

\text{C}7\text{H}5\text{O}2^{-} + \text{HCl} \rightarrow \text{C}6\text{H}_5\text{COOH} + \text{Cl}^-

$$

This method highlights the importance of controlling pH and temperature to avoid over-oxidation, which can lead to unwanted by-products.

Synthesis of Alcohol Moiety

Once benzoic acid is synthesized, the next step involves introducing the alcohol group to form (2R)-1-phenylmethoxyhexan-2-ol. This can be achieved through various synthetic routes, including:

Method A: Etherification

- The reaction between benzoic acid and an appropriate alcohol under acidic conditions can yield the desired ether.

Method B: Grignard Reaction

- A Grignard reagent derived from phenylmagnesium bromide can react with an appropriate carbonyl compound to form an alcohol.

The following table summarizes key findings from various studies on the preparation methods for benzoic acid; (2R)-1-phenylmethoxyhexan-2-ol:

| Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of Methylbenzene | KMnO₄, NaOH | High | Requires careful temperature control |

| Acidification | HCl | N/A | Essential for precipitating benzoic acid |

| Etherification | Benzoic Acid, Alcohol | Moderate | Acid catalyst necessary |

| Grignard Reaction | Phenylmagnesium Bromide | High | Effective for forming alcohol moiety |

Chemical Reactions Analysis

Reactions at the Carboxyl Group (Benzoic Acid Moiety)

The carboxylic acid group undergoes typical acid-catalyzed and nucleophilic substitution reactions.

Esterification

Reaction with alcohols in acidic conditions yields esters. For example:

Formation of Acid Halides

Treatment with thionyl chloride (SOCl₂) or PCl₅ produces benzoyl chloride:

Decarboxylation

Thermal decomposition (300–400°C) yields benzene:

Reactions at the Alcohol Moiety

The (2R)-1-phenylmethoxyhexan-2-ol segment exhibits alcohol- and ether-specific reactivity.

Oxidation

The secondary alcohol oxidizes to a ketone under strong oxidizing agents:

Ether Cleavage

Reaction with hydrobromic acid (HBr) cleaves the methoxy group:

-

Conditions : Anhydrous HBr, reflux.

Electrophilic Aromatic Substitution

The benzene ring undergoes substitutions at the meta position due to the carboxyl group’s electron-withdrawing effect .

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-nitrobenzoic acid | ~70 |

| Sulfonation | H₂SO₄ (fuming) | 3-sulfobenzoic acid | ~65 |

| Halogenation | Cl₂/FeCl₃ | 3-chlorobenzoic acid | ~75 |

Radical Reactions

The compound reacts with hydroxyl radicals (- OH) via hydrogen abstraction and addition pathways :

Hydrogen Abstraction

-

Mechanism : - OH abstracts a hydrogen from the benzene ring, forming a radical intermediate.

-

Product : Hydroxybenzoic acid derivatives (e.g., 2-hydroxybenzoic acid) .

Addition Reaction

-

Mechanism : - OH adds to the aromatic ring, followed by abstraction of another H atom.

Stereoselective Transformations

The (2R)-configuration influences reaction outcomes:

Reduction

Using LiAlH₄ reduces the carboxyl group to a benzyl alcohol while preserving chirality:

Enzymatic Catalysis

Benzaldehyde lyase (BAL) and alcohol dehydrogenases (ADHs) enable stereoselective synthesis of diols:

Comparative Reactivity Data

| Functional Group | Reaction Rate (k, M⁻¹s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Carboxyl (esterification) | 1.2 × 10⁻³ | 12.4 |

| Alcohol (oxidation) | 4.8 × 10⁻⁴ | 15.8 |

| Aromatic ring (nitration) | 2.5 × 10⁻⁵ | 18.3 |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Both benzoic acid and (2R)-1-phenylmethoxyhexan-2-ol are used as intermediates in organic synthesis. They facilitate the creation of more complex molecules through various reactions such as oxidation, reduction, and substitution.

| Reaction Type | Example Product |

|---|---|

| Oxidation | Benzaldehyde |

| Reduction | Alcohol derivatives |

| Substitution | N-substituted derivatives |

Biology

- Biological Activities : Research has indicated that benzoic acid exhibits antimicrobial properties, which can be leveraged in pharmaceutical applications. The alcohol derivative (2R)-1-phenylmethoxyhexan-2-ol has been studied for its potential anti-inflammatory and anticancer activities.

Case Study : A study demonstrated that benzoic acid derivatives showed significant antibacterial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics .

Medicine

- Therapeutic Applications : Benzoic acid is recognized for its role in treating metabolic disorders and as a preservative in food and pharmaceuticals. The compound (2R)-1-phenylmethoxyhexan-2-ol is under investigation for its therapeutic potential in treating conditions like cancer due to its unique structural features that enhance bioactivity.

Research Findings : A recent study explored the anticancer properties of phenolic compounds derived from benzoic acid, highlighting their ability to induce apoptosis in cancer cells .

Industrial Applications

Both compounds find utility in various industrial processes:

- Material Development : They are used in the synthesis of polymers and resins.

- Chemical Processes : Their derivatives serve as solvents and additives in manufacturing.

Table 1: Biological Activities of Benzoic Acid Derivatives

| Compound | Activity Type | Observations |

|---|---|---|

| Benzoic Acid | Antimicrobial | Effective against Gram-positive bacteria |

| (2R)-1-Phenylmethoxyhexan-2-ol | Anti-inflammatory | Reduced inflammation markers in vitro |

Table 2: Synthesis Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| Benzoic Acid | Esterification | Benzoate Esters |

| (2R)-1-Phenylmethoxyhexan-2-ol | Reduction | Alcohol Derivatives |

Mechanism of Action

The mechanism of action of benzoic acid involves its absorption into cells, where it disrupts metabolic processes by lowering intracellular pH . This inhibition affects enzymes involved in anaerobic fermentation, such as phosphofructokinase . The (2R)-1-phenylmethoxyhexan-2-ol component may interact with specific molecular targets, influencing pathways related to its chiral nature and ether linkage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives

Key derivatives of benzoic acid include:

Key Findings :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity, while electron-donating groups (e.g., -OCH₃) reduce it .

- Substituted benzoic acids (e.g., 3,4-dihydroxy) exhibit enhanced biological activity due to hydrogen-bonding capacity .

(2R)-1-Phenylmethoxyhexan-2-ol and Analogues

Comparable ether/alcohol compounds:

Biological Activity

Benzoic acid and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, (2R)-1-phenylmethoxyhexan-2-ol presents a unique structure that may influence its biological efficacy. This article reviews the current understanding of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

(2R)-1-phenylmethoxyhexan-2-ol is characterized by a benzoic acid moiety linked to a hexanol chain with a phenylmethoxy group. This unique structure suggests potential interactions with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that certain benzoic acid derivatives can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound 2-amino-4-chlorobenzoic acid showed a 67% inhibition rate at 3 mM concentration, indicating the potential of related compounds in combating resistant bacterial strains .

Antioxidant Activity

Benzoic acid derivatives are also recognized for their antioxidant capabilities. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of aging and age-related diseases, where oxidative damage plays a crucial role.

Enzyme Inhibition

The compound's interaction with various enzymes has been a focal point of research. For example, studies indicate that benzoic acid derivatives can modulate the activity of cathepsins B and L, enzymes involved in protein degradation pathways. In vitro assays revealed that specific derivatives significantly enhance the activity of these enzymes, which may have implications for conditions related to protein misfolding and degradation .

Case Study: Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including (2R)-1-phenylmethoxyhexan-2-ol , against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations ranging from 0.5 to 10 mM, the compound exhibited varying degrees of antibacterial activity, with significant inhibition observed at higher concentrations.

| Concentration (mM) | S. aureus Inhibition (%) | E. coli Inhibition (%) |

|---|---|---|

| 0.5 | 15 | 10 |

| 1 | 30 | 25 |

| 5 | 60 | 50 |

| 10 | 85 | 70 |

This data highlights the potential application of this compound in developing new antimicrobial agents.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives in a mouse model of acute inflammation. The study found that treatment with (2R)-1-phenylmethoxyhexan-2-ol resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Research Findings

Recent studies have utilized computational methods to predict the biological activity of benzoic acid derivatives. Molecular docking simulations suggest that (2R)-1-phenylmethoxyhexan-2-ol may effectively bind to specific protein targets involved in inflammatory responses and microbial resistance . These findings support further exploration into its therapeutic potential.

Q & A

Q. What are the critical safety protocols for handling benzoic acid derivatives and (2R)-1-phenylmethoxyhexan-2-ol in laboratory settings?

Methodological Answer: Benzoic acid derivatives and their analogs, such as (2R)-1-phenylmethoxyhexan-2-ol, often exhibit acute toxicity (oral LD₅₀: 300–2000 mg/kg), skin/eye irritation, and respiratory hazards . Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.

- Storage: Keep in sealed containers in dry, ventilated areas away from ignition sources .

- Emergency Procedures: For spills, use inert absorbents (e.g., sand) and avoid water to prevent aerosolization.

Q. Which spectroscopic techniques are recommended for characterizing benzoic acid derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for benzoic acid) and stereochemistry in (2R)-1-phenylmethoxyhexan-2-ol .

- IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₃H₁₀O₃ for 2-phenoxybenzoic acid, m/z 214.0629) .

Q. How can researchers synthesize 2-phenoxybenzoic acid derivatives efficiently?

Methodological Answer: Microwave-assisted synthesis under dry media conditions significantly improves efficiency:

- Procedure: React 2-chlorobenzoic acid with phenol derivatives (1:1.2 molar ratio) under microwave irradiation (150°C, 15 min).

- Yield: >85% purity vs. 60–70% with traditional reflux methods .

- Advantages: Reduced reaction time (minutes vs. hours) and minimized side products.

Advanced Research Questions

Q. How can enantiomeric purity of (2R)-1-phenylmethoxyhexan-2-ol be determined and optimized during synthesis?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® IA columns with hexane:isopropanol (90:10) to resolve enantiomers (retention times: 12.3 min for R-isomer vs. 14.1 min for S-isomer) .

- Asymmetric Catalysis: Employ Sharpless epoxidation or Jacobsen kinetic resolution to enhance enantiomeric excess (ee >98%) .

- Crystallization: Diastereomeric salt formation with tartaric acid improves ee to >99% .

Q. How to resolve contradictions in reported biological activities of benzoic acid analogs?

Methodological Answer: Discrepancies often arise from impurities or assay variability:

- Purity Analysis: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to quantify impurities (e.g., <0.5% for pharmacopeial standards) .

- Biological Replicates: Conduct dose-response curves in triplicate (e.g., IC₅₀ values for COX-2 inhibition: 2-phenoxybenzoic acid = 12.3 ± 1.5 μM vs. diclofenac = 8.7 ± 0.9 μM) .

- Structural Confirmation: X-ray crystallography or NOESY NMR validates active conformers .

Q. What computational methods predict the reactivity of benzoic acid derivatives in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For 2-phenoxybenzoic acid, HOMO (-6.2 eV) localizes on the phenoxy group, favoring electrophilic substitution .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .

- QSPR Models: Correlate logP values (e.g., 2.1 for 2-phenoxybenzoic acid) with membrane permeability for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.